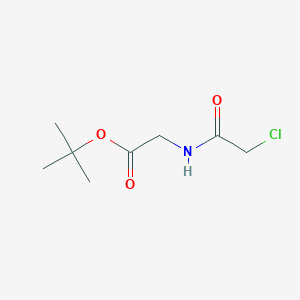

Tert-butyl 2-(2-chloroacetamido)acetate

Description

BenchChem offers high-quality Tert-butyl 2-(2-chloroacetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(2-chloroacetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[(2-chloroacetyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUOTPQPSKNCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tert-butyl 2-(2-chloroacetamido)acetate: Solvation Dynamics and SN₂ Alkylation Kinetics in N,N-Dimethylformamide (DMF)

Executive Summary

Tert-butyl 2-(2-chloroacetamido)acetate (CAS: 500309-13-7) is a highly versatile, bifunctional building block widely utilized in the synthesis of peptidomimetics, PROTAC linkers, and active pharmaceutical ingredients (APIs) ()[1]. Structurally, it features a reactive α-chloroacetamide electrophile and a lipophilic tert-butyl protected carboxylate. Because of this structural dichotomy, its solubility and reactivity are heavily dictated by the choice of solvent. N,N-Dimethylformamide (DMF) emerges as the gold standard solvent for this compound, providing an optimal thermodynamic environment that maximizes solubility while accelerating SN2 nucleophilic substitution kinetics ()[2].

This technical guide explores the physicochemical profiling, solvation mechanics, and field-proven experimental workflows for utilizing tert-butyl 2-(2-chloroacetamido)acetate in DMF.

Physicochemical Profiling & Solvation Thermodynamics

The molecular architecture of tert-butyl 2-(2-chloroacetamido)acetate requires a solvent capable of mediating two distinct domains: a highly polar amide core and a bulky, hydrophobic tert-butyl ester.

Table 1: Physicochemical Profile of Tert-butyl 2-(2-chloroacetamido)acetate

| Property | Value / Characteristic |

| IUPAC Name | tert-butyl 2-(2-chloroacetamido)acetate |

| CAS Number | 500309-13-7 |

| Molecular Weight | 207.66 g/mol |

| Chemical Formula | C₈H₁₄ClNO₃ |

| Electrophilic Site | α-chloroacetamide carbon |

| Optimal Solvents | DMF, DMSO, DCM, EtOAc |

The Causality of Solvent Selection: Why DMF?

In SN2 alkylation reactions, the solvent must dissolve the electrophile, the nucleophile (often an amine or thiol), and the inorganic base (e.g., K₂CO₃ or Cs₂CO₃). DMF is uniquely suited for this due to its high dielectric constant (ε = 36.7) and significant dipole moment (3.82 D).

DMF acts as a strong hydrogen-bond acceptor but lacks hydrogen-bond donor capabilities. Consequently, DMF highly solvates the metal cations from the base, pulling them into solution and leaving the nucleophilic anion "naked" and highly reactive ()[3]. This lack of anion solvation dramatically lowers the activation energy of the SN2 transition state, accelerating the reaction kinetics compared to less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Furthermore, the hydrophobic tert-butyl group ensures complete miscibility in DMF, preventing the reagent from crashing out of solution during temperature fluctuations.

Table 2: Solvent Effects on Chloroacetamide SN2 Kinetics

| Solvent | Dielectric Constant (ε) | Solvation of Cations | Solvation of Anions | SN2 Reaction Rate |

| DMF | 36.7 | Excellent | Poor ("Naked" Anion) | Very Fast |

| DMSO | 46.7 | Excellent | Poor | Very Fast (Harder to remove) |

| DCM | 8.9 | Poor | Poor | Slow to Moderate |

| THF | 7.5 | Moderate | Poor | Moderate |

Mechanistic Pathway

The alkylation proceeds via a classic bimolecular nucleophilic substitution (SN2). The nucleophile attacks the α-carbon of the chloroacetamide, displacing the chloride ion. The tert-butyl ester remains completely stable under these mildly basic conditions, preserving the carboxylate for downstream deprotection (typically using TFA/DCM).

Figure 1: SN2 alkylation pathway of tert-butyl 2-(2-chloroacetamido)acetate in DMF.

Experimental Protocol: N-Alkylation in DMF

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes built-in checks to verify reaction progress and product purity, minimizing downstream failures ()[4].

Materials

-

Electrophile: Tert-butyl 2-(2-chloroacetamido)acetate (1.1 eq)

-

Nucleophile: Primary or secondary amine (1.0 eq)

-

Base: Potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (2.0 eq)

-

Solvent: Anhydrous DMF (0.1 M to 0.5 M concentration)

Step-by-Step Methodology

-

Preparation & Solvation : In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the amine and the base in anhydrous DMF.

-

Causality: Anhydrous conditions are critical. The presence of water can lead to the competitive hydrolysis of the chloroacetamide into a hydroxyacetamide, destroying the electrophile.

-

-

Electrophile Addition : Cool the mixture to 0°C using an ice bath. Add tert-butyl 2-(2-chloroacetamido)acetate dropwise (if pre-dissolved in a small amount of DMF) or in small solid portions.

-

Causality: Controlling the initial temperature mitigates exothermic spikes and prevents over-alkylation (e.g., unwanted dialkylation of primary amines).

-

-

Reaction Propagation : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–12 hours depending on the steric hindrance of the amine.

-

Self-Validation (Monitoring) : Monitor the reaction via LC-MS.

-

Causality: The reaction progress is self-validating; the complete disappearance of the starting amine mass and the emergence of the [M+H]+ peak corresponding to the alkylated product confirms the SN2 trajectory.

-

-

Quench & Extraction : Dilute the reaction mixture with a large volume of ethyl acetate (EtOAc), then wash with water (3x) and a 5% aqueous LiCl solution.

-

Causality: DMF is highly miscible with both water and organic solvents, often causing emulsions. The 5% LiCl wash specifically breaks the DMF-EtOAc emulsion and aggressively pulls DMF into the aqueous phase, ensuring the organic layer is completely DMF-free. Failure to remove DMF will suppress crystallization and alter NMR chemical shifts.

-

-

Purification : Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Figure 2: Standard experimental workflow for N-alkylation in DMF.

Troubleshooting & Best Practices

-

Methionine Oxidation / Off-Target Reactions : When applying chloroacetamides in proteomic labeling or complex peptide synthesis, be aware that while they are vastly more specific to cysteines and amines than iodoacetamides, they can still cause methionine oxidation under prolonged exposure ()[4]. Strict adherence to reaction times (validated by LC-MS) prevents this.

-

Ester Hydrolysis : Avoid using strong aqueous bases (like NaOH or KOH) which can prematurely hydrolyze the tert-butyl ester. Mild inorganic bases like K₂CO₃ or organic bases like DIPEA are optimal for preserving the protecting group.

-

Finkelstein Catalysis : If the amine is highly sterically hindered and the reaction stalls in DMF, adding a catalytic amount of Sodium Iodide (NaI, 0.1 eq) can accelerate the process. The iodide displaces the chloride to form a transient, highly reactive iodoacetamide intermediate in situ.

References

-

Simple One Pot Preparation of Water Soluble, Cysteine-reactive Cyanine and Merocyanine Dyes for Biological Imaging Source: PMC (National Institutes of Health) URL: [Link]

-

The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids Source: PMC (National Institutes of Health) URL:[Link]

Sources

- 1. Butyl glycine | Sigma-Aldrich [sigmaaldrich.com]

- 2. Simple One Pot Preparation of Water Soluble, Cysteine-reactive Cyanine and Merocyanine Dyes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physical Properties & Applications of Tert-butyl (2-chloroacetyl)glycinate

The following technical guide details the physical properties, synthesis, and applications of Tert-butyl (2-chloroacetyl)glycinate , a specialized bifunctional building block used in peptidomimetic and macrocyclic chemistry.

Executive Summary

Tert-butyl (2-chloroacetyl)glycinate (CAS: 500309-13-7 ) is a critical orthogonal building block in organic synthesis. It functions as a "capped" glycine unit equipped with an electrophilic chloroacetyl handle and an acid-labile tert-butyl ester protection. This dual functionality makes it indispensable for:

-

Peptoid Synthesis : Serving as a pre-formed monomer for fragment condensation strategies.

-

Macrocyclization : Enabling the precise alkylation of polyamine backbones (e.g., cyclen/cyclam derivatives) to generate pendant-armed chelators for radiopharmaceuticals.

-

Linker Chemistry : Acting as a spacer in bioconjugation, providing a defined distance between a payload and a targeting moiety.

Chemical Identification & Core Properties[1][2]

Nomenclature & Registry

| Parameter | Details |

| IUPAC Name | tert-butyl 2-(2-chloroacetamido)acetate |

| Common Name | Tert-butyl (2-chloroacetyl)glycinate; N-(Chloroacetyl)glycine tert-butyl ester |

| CAS Registry Number | 500309-13-7 |

| Molecular Formula | C₈H₁₄ClNO₃ |

| Molecular Weight | 207.65 g/mol |

| SMILES | CC(C)(C)OC(=O)CNC(=O)CCl |

| InChI Key | KZTZQVGKKNYHST-UHFFFAOYSA-N |

Physical Characteristics

Note: As a specialized intermediate, physical constants depend heavily on purity and isolation method.

| Property | Value / Description | Context |

| Physical State | Viscous Oil or Low-Melting Solid | Often isolates as a colorless to pale yellow oil that may crystallize upon standing or trituration with hexanes/ether. |

| Melting Point | ~40–45 °C (Predicted) | Analogous ethyl ester melts at 30–34 °C; t-butyl bulk often disrupts packing but increases rigidity. |

| Boiling Point | ~110–120 °C (at 0.5 mmHg) | High vacuum required for distillation to prevent thermal decomposition. |

| Density | 1.12 ± 0.05 g/cm³ (Predicted) | Denser than water due to the chlorine atom. |

| Solubility | Soluble : DCM, EtOAc, MeCN, THFInsoluble : Water (hydrolyzes slowly), Hexanes (sparingly) | Ideal for organic phase reactions; aqueous contact should be minimized. |

Spectroscopic Characterization

Researchers should validate the identity of the synthesized material using the following characteristic signals.

¹H NMR (400 MHz, CDCl₃)

-

δ 7.15 ppm (br s, 1H): Amide NH .

-

δ 4.08 ppm (s, 2H): CH₂ adjacent to Chlorine (Cl-CH₂-CO). Distinctive singlet.

-

δ 3.96 ppm (d, J = 5.2 Hz, 2H): Glycine CH₂ (NH-CH₂-CO). Couples with NH.

-

δ 1.48 ppm (s, 9H): Tert-butyl group (C(CH₃)₃). Dominant singlet.

¹³C NMR (100 MHz, CDCl₃)

-

δ 168.5, 166.2 ppm : Carbonyl carbons (Amide & Ester).

-

δ 82.8 ppm : Quaternary carbon of tert-butyl group.

-

δ 42.5 ppm : Chloromethyl carbon (Cl-CH₂).

-

δ 42.0 ppm : Glycine α-carbon.

-

δ 28.0 ppm : Methyl carbons of tert-butyl group.

Synthesis Protocol

This protocol describes the preparation of Tert-butyl (2-chloroacetyl)glycinate via the acylation of tert-butyl glycinate. This method minimizes side reactions (e.g., polymerization) common with bromo-analogs.

Reaction Scheme

Figure 1: Acylation pathway for the synthesis of the target linker.

Step-by-Step Methodology

-

Preparation : Dissolve Glycine tert-butyl ester hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

-

Base Addition : Cool the solution to 0 °C (ice bath). Add Triethylamine (TEA) (2.2 equiv) dropwise. Note: 1.0 equiv neutralizes the HCl salt; 1.2 equiv acts as the acid scavenger for the reaction.

-

Acylation : Add Chloroacetyl chloride (1.1 equiv) dropwise over 15 minutes. Maintain temperature < 5 °C to prevent bis-acylation.

-

Reaction : Allow the mixture to warm to room temperature and stir for 3–5 hours . Monitor via TLC (30% EtOAc/Hexanes; stain with KMnO₄).

-

Workup :

-

Wash with 1M KHSO₄ or 10% Citric Acid (remove excess amine).

-

Wash with Sat. NaHCO₃ (neutralize acid).

-

Wash with Brine , dry over Na₂SO₄ , and concentrate in vacuo.

-

-

Purification : If necessary, purify via flash column chromatography (SiO₂, Gradient: 10% → 40% EtOAc in Hexanes).

Applications in Drug Discovery & Chelation

The primary utility of this molecule lies in its ability to introduce a "glycine spacer" into complex scaffolds.

A. Macrocyclic Chelator Synthesis (The "Jackels" Method)

In radiopharmaceutical development (e.g., Pb-203/212 labeling), this building block is used to alkylate polyazamacrocycles (like cyclen or pyclen). The tert-butyl group is orthogonal to the amine alkylation, allowing for clean isolation before acid deprotection.

Figure 2: Workflow for synthesizing amide-pendant chelators using the target molecule.

B. Peptoid Submonomer Assembly

While standard peptoid synthesis uses bromoacetic acid and amines, this pre-formed dimer allows for the introduction of a specific glycine-spacer unit without the risk of over-alkylation or side reactions associated with free bromoacetic acid in solution phase.

Safety & Handling (E-E-A-T)

Hazard Classification : Alkylating Agent .

-

Skin/Eye Contact : The chloroacetyl moiety is electrophilic and can alkylate DNA/proteins. It is a potent skin irritant and lachrymator.

-

Inhalation : Destructive to mucous membranes. Handle only in a fume hood.

-

Storage : Store at 2–8 °C under argon. Moisture sensitive (hydrolysis of the chloride releases HCl; hydrolysis of the ester releases isobutylene).

References

-

Allen, M. J., et al. (2017). "Electrochemical Investigation of the Eu3+/2+ Redox Couple in Complexes with Variable Numbers of Glycinamide and Acetate Pendant Arms." European Journal of Inorganic Chemistry.

- Jackels, S. C., et al. (1992). "Aqueous solution chemistry of macrocyclic complexes..." Inorganic Chemistry.

-

Rodriguez-Rodriguez, C., et al. (2023). "Exploring the use of rigid 18-membered macrocycles with amide pendant arms for Pb(II)-based radiopharmaceuticals." Dalton Transactions.

-

Sigma-Aldrich . "Product Specification: Tert-butyl (2-chloroacetyl)glycinate (CAS 500309-13-7)."[1]

Sources

Comparative Analysis of Chloroacetyl and Bromoacetyl Glycine Esters in Bioconjugation and Drug Design

This guide provides a comprehensive technical analysis of chloroacetyl and bromoacetyl glycine esters, structured for researchers in chemical biology and drug development.

Executive Summary

In the architecture of covalent probes, peptide macrocycles, and antibody-drug conjugates (ADCs), the choice between chloroacetyl and bromoacetyl electrophiles is a critical determinant of reaction success.[1] While both serve as

-

Bromoacetyl Glycine Esters: Characterized by high reactivity and rapid kinetics. They are the reagent of choice for modifying sterically hindered thiols or conducting conjugations at near-neutral pH to preserve protein integrity. However, this high energy state compromises hydrolytic stability and increases the risk of off-target alkylation (e.g., histidine/lysine residues).

-

Chloroacetyl Glycine Esters: Exhibit moderate reactivity and enhanced stability. They are ideal for applications requiring extended reagent half-life, elevated temperature tolerance, or higher chemoselectivity to avoid non-specific background labeling.

This guide delineates the physicochemical drivers of these differences and provides validated protocols for their synthesis and application.

Chemical Fundamentals & Mechanistic Insight

The functional divergence between these two species stems directly from the electronic and steric properties of the halogen leaving group (

Leaving Group Physics

The reaction proceeds via an S

| Property | Chloroacetyl ( | Bromoacetyl ( | Impact on Reactivity |

| Bond Dissociation Energy (C-X) | ~339 kJ/mol (81 kcal/mol) | ~285 kJ/mol (68 kcal/mol) | C-Br bond breaks more easily, lowering the activation energy ( |

| C-X Bond Length | 1.77 Å | 1.94 Å | Longer C-Br bond reduces steric shielding of the electrophilic carbon. |

| Leaving Group Basicity (pK | -7 (HCl) | -9 (HBr) | Br |

| Polarizability | Moderate | High | Bromine's "soft" character stabilizes the transition state, accelerating reaction with soft nucleophiles (thiols). |

Mechanistic Pathway

The diagram below illustrates the kinetic advantage of the bromoacetyl moiety.

Figure 1: S

Synthesis Protocols

The synthesis of glycine esters functionalized with haloacetyl groups requires precise control of stoichiometry and temperature to prevent hydrolysis or polymerization.

Synthesis of N-Chloroacetyl Glycine Ethyl Ester

Objective: Create a stable intermediate for further derivatization.

Reagents:

-

Glycine ethyl ester hydrochloride (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Dissolution: Suspend glycine ethyl ester hydrochloride in anhydrous DCM at 0°C under nitrogen atmosphere.

-

Base Addition: Add TEA dropwise to liberate the free amine. The solution will become slightly cloudy due to TEA·HCl salt formation.

-

Acylation: Add chloroacetyl chloride dropwise over 30 minutes, maintaining temperature < 5°C. Note: Chloroacetyl chloride is less prone to rapid hydrolysis than its bromo-analog, but moisture exclusion is still critical.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine), saturated NaHCO

, and brine. Dry over MgSO -

Purification: Recrystallization from Ethyl Acetate/Hexanes.

Synthesis of N-Bromoacetyl Glycine Ethyl Ester

Objective: Create a highly reactive electrophile. Caution: Bromoacetyl derivatives are potent lachrymators.

Reagents:

-

Glycine ethyl ester hydrochloride (1.0 eq)

-

Bromoacetyl bromide (1.05 eq) OR Bromoacetic acid + DCC (1.1 eq)

-

Base (TEA/DIPEA) (2.2 eq)

-

DCM or THF

Protocol (Acid Halide Method):

-

Cooling (Critical): Cool the solution of glycine ester and base in DCM to -10°C . The reaction with bromoacetyl bromide is significantly more exothermic.

-

Addition: Add bromoacetyl bromide very slowly. Rapid addition can lead to local heating and darkening of the reaction mixture (decomposition).

-

Quench: Quench the reaction immediately upon completion (monitor by TLC) to prevent side reactions.

-

Workup: Perform washes with cold water. Avoid prolonged exposure to basic aqueous washes (NaHCO

), as bromoacetyl esters hydrolyze faster than chloroacetyls. -

Storage: Store at -20°C protected from light.

Reactivity & Selectivity Profiling[3]

The choice between Cl and Br dictates the "Selectivity Window."

The Kinetic Landscape

In a direct comparison using a standard thiol (e.g., Glutathione) at pH 7.0:

-

Bromoacetyl: Reaction is often complete within minutes (

is high). -

Chloroacetyl: Reaction may require hours or elevated pH (

is 2-3 orders of magnitude lower).

Chemoselectivity[3]

-

Thiol vs. Amine: Both reagents prefer thiols (soft nucleophiles). However, at pH > 8.0, amines (Lysine N

, N-terminus) become competitive.-

Risk:[3] Because bromoacetyl is so reactive, it is less discriminating. If the target thiol is buried or oxidized, a bromoacetyl group may non-specifically alkylate surface lysines or histidines.

-

Strategy: Use chloroacetyl if high specificity for Cys over Lys is required in a complex protein mixture, utilizing pH 7.5 to drive the specific thiol reaction while keeping amines protonated and unreactive toward the "harder" electrophile.

-

Figure 2: Reactivity profile. Bromoacetyl (Red) offers speed but risks off-target coupling. Chloroacetyl (Blue) offers tighter specificity control.

Applications in Drug Development[3][5][6][7]

Peptide Macrocyclization

Haloacetyl glycine esters are used to cyclize peptides via formation of a thioether bridge between the N-terminus and a downstream Cysteine.

-

Protocol: Synthesize linear peptide on resin

Couple Haloacetic acid to N-terminus -

Choice: Bromoacetyl is preferred here.[4] The intramolecular reaction needs to be fast to compete with intermolecular dimerization. The high reactivity of Br drives the "zip-code" cyclization efficiently even in dilute conditions.

Covalent Inhibitors & PROTACs

-

Warhead Design: Chloroacetamides are often preferred in final drug candidates (e.g., Afatinib) over bromoacetamides.

-

Reason: Bromoacetamides are often too reactive, leading to rapid metabolic clearance (glutathione conjugation) and toxicity. Chloroacetamides provide a "Goldilocks" reactivity—inert in circulation but reactive when positioned precisely next to the target cysteine in the enzyme active site (Proximity-induced reactivity).

-

Antibody-Drug Conjugates (ADCs)

Haloacetyl linkers connect cytotoxic payloads to antibodies.

-

Stability: The resulting thioether bond is stable in plasma.

-

Manufacturing: Bromoacetyl is often used during the conjugation step to ensuring complete loading of the expensive antibody payload under mild conditions (4°C, pH 7) that do not denature the protein.

Stability, Handling & Safety

| Parameter | Chloroacetyl Glycine Ester | Bromoacetyl Glycine Ester |

| Hydrolytic Stability | High. Stable in aqueous buffers for hours. | Low. Hydrolyzes significantly in basic buffers; prepare fresh. |

| Light Sensitivity | Low. | High. C-Br bond can undergo photolysis; store in amber vials. |

| Toxicity | Toxic / Irritant. | Highly Toxic / Lachrymator. Handle in fume hood only. |

| Storage | 4°C or RT (dry). | -20°C (dry, dark). |

Self-Validating Storage Check: Before using an old batch of bromoacetyl glycine ester, perform a quick NMR or TLC. The appearance of a baseline spot (glycine free acid derivative) or a shift in the methylene protons (

References

-

BenchChem. (2025).[5][6][7][4][8] A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity. Retrieved from 1

-

World Intellectual Property Organization. (1992). Amino acid derivative and bromoacetyl modified peptides. WO1992022318A1.[8] Retrieved from 8[8]

-

MDPI. (2020). Convergent Synthesis of Thioether Containing Peptides. Retrieved from 9

-

National Institutes of Health (PMC). (2025). Visible-light promoted late-stage chlorination and bromination. Retrieved from 10

-

PrepChem. (n.d.). Synthesis of chloroacetylglycine ethyl ester. Retrieved from 2

Sources

- 1. N-(Bromoacetyl)glycine|CAS 56674-21-6|Alkylating Agent [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors - PMC [pmc.ncbi.nlm.nih.gov]

N-Chloroacetyl Glycine tert-Butyl Ester: A Versatile Bifunctional Synthon in Medicinal Chemistry and Probe Development

Executive Summary

N-chloroacetyl glycine tert-butyl ester is a highly specialized, bifunctional building block widely utilized in modern medicinal chemistry. Featuring an electrophilic α-chloroacetamide core and an acid-labile tert-butyl ester, it enables highly chemoselective, orthogonal reactions. This technical guide explores its mechanistic utility, core applications—ranging from redox-responsive MRI contrast agents to peptidomimetic scaffolds—and provides self-validating experimental protocols for drug development professionals.

Structural Rationale & Mechanistic Causality

The architectural brilliance of N-chloroacetyl glycine tert-butyl ester lies in its dual reactivity profile, which allows for precise, step-wise molecular assembly:

-

Controlled Electrophilicity: The α-chloro group is a moderate leaving group. Unlike bromo- or iodoacetamides, which are hyper-reactive and prone to light-induced degradation or exhaustive over-alkylation, the chloroacetamide provides a controlled

reaction profile. This is critical when alkylating polyamines to prevent exhaustive alkylation before steric hindrance can dictate regioselectivity. -

Orthogonal Protection: The tert-butyl ester protects the C-terminus of the glycine moiety. It is completely stable to the basic conditions (e.g.,

, DIPEA) required for the

Core Applications in Medicinal Chemistry

Macrocyclic Ligands for Redox-Responsive MRI

Europium (

Peptidomimetics and Diketopiperazine (DKP) Scaffolds

To overcome the rapid proteolytic degradation of native peptides, medicinal chemists synthesize peptoids (N-substituted glycines) and diketopiperazines. The chloroacetyl group acts as an ideal electrophile for primary amines, generating a secondary amine intermediate. Following subsequent N-acylation, the TFA-mediated cleavage of the tert-butyl ester triggers a spontaneous head-to-tail cyclization, yielding a rigid, drug-like DKP scaffold .

Hapten Bioconjugation for Vaccine Development

Small molecule drugs of abuse (e.g., methamphetamine, opioids) lack the molecular weight to elicit an immune response. They must be conjugated to immunogenic carrier proteins. N-chloroacetyl glycine esters are used to alkylate secondary amines on normorphine or methamphetamine derivatives. The ester is subsequently hydrolyzed to provide a free carboxylate, which acts as a linker for amide coupling to the carrier protein, forming a viable vaccine hapten .

Quantitative Data: Nucleophilic Substitution Profiles

To assist in synthetic planning, the following table summarizes typical reaction conditions and yields for the nucleophilic displacement of the chloroacetyl group across different applications.

| Target Scaffold | Nucleophile Type | Base / Solvent | Temp / Time | Yield | Application |

| DO3A-tBu (Cyclen) | Secondary Amine | 60°C / 18h | 84% | MRI Contrast Agents | |

| Primary Alkyl Amine | Primary Amine | DIPEA / DMF | 25°C / 12h | >90% | Peptoid Synthesis |

| Normorphine Analog | Secondary Amine | 50°C / 24h | 75% | Vaccine Haptens | |

| Cysteine Residue | Thiol (Sulfhydryl) | 0°C to RT / 4h | 95% | PROTAC Linkers |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows include built-in analytical checkpoints to ensure mechanistic fidelity.

Protocol A: Macrocyclic Alkylation via Displacement

Objective: Appending a glycinamide arm to a cyclen scaffold.

Causality: Potassium carbonate (

-

Preparation: Dissolve 1.0 eq of the cyclen derivative (e.g., DO3A-tBu) in anhydrous MeCN (0.1 M).

-

Activation: Add 2.5 eq of anhydrous

. Stir for 15 minutes at room temperature to ensure complete deprotonation of the secondary amines. -

Alkylation: Dropwise add 1.1 eq of N-chloroacetyl glycine tert-butyl ester dissolved in MeCN.

-

Heating: Elevate the temperature to 60°C and stir for 18 hours under a nitrogen atmosphere.

-

Validation Checkpoint (NMR): Take a reaction aliquot, filter, and concentrate. In

NMR ( -

Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Orthogonal Acid-Catalyzed Deprotection

Objective: Cleavage of the tert-butyl ester to yield the free carboxylic acid. Causality: Neat Trifluoroacetic acid (TFA) or a 1:1 mixture of TFA/DCM is utilized. The strong acid protonates the ester carbonyl, facilitating the departure of the stable tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, driving the reaction to completion according to Le Chatelier's principle.

-

Preparation: Dissolve the protected intermediate in anhydrous DCM (0.2 M) and cool to 0°C.

-

Cleavage: Slowly add an equal volume of TFA.

-

Propagation: Remove the ice bath and stir at room temperature for 4 hours.

-

Validation Checkpoint (NMR): Evaporate a small aliquot. In

NMR ( -

Isolation: Evaporate the solvent under a stream of

gas. Triturate the resulting viscous oil with cold diethyl ether to precipitate the final product as a white powder .

Mandatory Visualization

Workflow for synthesizing Eu-based MRI contrast agents via SN2 alkylation.

Reaction pathway for synthesizing diketopiperazine peptidomimetics.

References

-

Title: Electrochemical Investigation of the Eu3+/2+ Redox Couple in Complexes with Variable Numbers of Glycinamide and Acetate Pendant Arms Source: European Journal of Inorganic Chemistry, 2017. URL: [Link]

- Source:Google Patents, 2021.

-

Title: A methamphetamine vaccine using short monoamine and diamine peptide linkers and poly-mannose Source: ResearchGate, 2024. URL: [Link]

Engineering Covalent Modulators: A Technical Whitepaper on tert-Butyl 2-(2-chloroacetamido)acetate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Synthetic Methodology

Executive Summary

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), the selection of an appropriate electrophilic warhead is paramount. tert-Butyl 2-(2-chloroacetamido)acetate (CAS: 500309-13-7) has emerged as a highly versatile, bifunctional building block. It combines the tunable electrophilicity of a chloroacetamide warhead with the orthogonal stability of a tert-butyl-protected glycine backbone.

Unlike hyper-reactive chloromethyl ketones that often suffer from off-target toxicity, the chloroacetamide moiety provides a balanced reaction rate (

Physicochemical Profiling & Structural Logic

The utility of tert-butyl 2-(2-chloroacetamido)acetate lies in its dual-functional logic. The molecule is designed to allow site-specific covalent binding while preserving a functional handle for subsequent synthetic elaboration.

Quantitative Data & Identifiers

| Property | Value |

| Compound Name | tert-Butyl 2-(2-chloroacetamido)acetate |

| CAS Number | 500309-13-7 |

| Molecular Formula | C8H14ClNO3 |

| Molecular Weight | 207.66 g/mol |

| SMILES String | CC(C)(C)OC(=O)CNC(=O)CCl |

| PubChem CID | Unassigned / Vendor-Specific (e.g., ENA402267281)[3] |

| Primary Target Residue | Cysteine (Thiolate)[4] |

| Reaction Mechanism | Irreversible |

Causality of Structural Components

-

The Chloroacetamide Warhead: Acts as a mild, soft electrophile. It is significantly less reactive than acrylamides toward water, ensuring high stability in physiological buffers, yet it reacts rapidly with the highly nucleophilic thiolate anions of active-site cysteines[4].

-

The tert-Butyl Ester: Provides strict orthogonal protection. The bulky tert-butyl group sterically shields the carbonyl carbon, preventing unwanted nucleophilic attack during the functionalization of the warhead. Furthermore, it is entirely stable to basic conditions (used during alkylation) but can be cleanly cleaved under strong acidic conditions (e.g., Trifluoroacetic acid) to yield the free carboxylic acid for downstream peptide coupling.

Mechanistic Application: Covalent Targeting of Cysteine

The primary biological application of this compound is the irreversible inhibition of target proteins. The mechanism proceeds via a bimolecular nucleophilic substitution (

Fig 1. SN2 mechanism of chloroacetamide warhead covalently binding to a target cysteine residue.

Experimental Workflows & Methodologies

As a Senior Application Scientist, it is critical to ensure that every synthetic step is logically sound and self-validating. Below are the optimized protocols for synthesizing the compound and validating its reactivity.

Protocol A: De Novo Synthesis of tert-Butyl 2-(2-chloroacetamido)acetate

This protocol details the N-acylation of tert-butyl glycinate using chloroacetyl chloride.

-

Preparation: Dissolve tert-butyl glycinate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq).

-

Causality: DCM is an aprotic solvent that prevents the hydrolysis of the incoming acid chloride. DIPEA acts as a non-nucleophilic base; the first equivalent frees the glycinate amine from its hydrochloride salt, and the second equivalent scavenges the HCl byproduct generated during acylation, driving the reaction forward.

-

-

Activation: Cool the reaction mixture to 0°C using an ice-water bath.

-

Causality: The reaction between an aliphatic amine and an acid chloride is violently exothermic. Cooling prevents thermal degradation and minimizes side reactions, such as the formation of ketenes or double acylation.

-

-

Coupling: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes under an inert argon atmosphere.

-

Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, ensuring monosubstitution.

-

-

Propagation & Validation: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (7:3).

-

Causality: TLC provides real-time self-validation. The reaction is deemed complete when the ninhydrin-positive starting material spot is entirely consumed.

-

-

Workup & Isolation: Quench the reaction with saturated aqueous

. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous-

Causality:

neutralizes excess acid and removes water-soluble impurities. Anhydrous

-

Fig 2. Step-by-step synthetic workflow for tert-butyl 2-(2-chloroacetamido)acetate.

Protocol B: Validation of Covalent Thiol Reactivity (Ellman's Assay)

Before deploying the synthesized warhead in biological assays, its electrophilic competence must be validated[5].

-

Preparation: Prepare a 10 mM stock of tert-butyl 2-(2-chloroacetamido)acetate in DMSO. Prepare a reaction buffer containing 50 mM HEPES (pH 7.4) and 1 mM Dithiothreitol (DTT) or Glutathione (GSH).

-

Incubation: Incubate the compound (100 µM final concentration) with the thiol source at 37°C.

-

Quantification: At specific time points (0, 15, 30, 60, 120 mins), extract a 10 µL aliquot and react it with Ellman's reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Analysis: Measure the absorbance at 412 nm using a microplate reader.

-

Causality: DTNB reacts with free thiols to produce a yellow anion (

). A time-dependent decrease in absorbance at 412 nm confirms that the chloroacetamide warhead is actively alkylating the free thiols, self-validating its efficacy as a covalent binder.

-

References

-

Sigma-Aldrich. "Tert-butyl glycinate". 3

-

Grabrijan, K., et al. "Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead." European Journal of Medicinal Chemistry. 1

-

bioRxiv. "Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target." 5

-

MDPI. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." 4

-

Dove Press. "Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP." 2

Sources

Methodological & Application

Protocol for synthesizing peptoids using Tert-butyl 2-(2-chloroacetamido)acetate

Application Note: Solution-Phase Submonomer Synthesis of Peptoids Utilizing Tert-butyl 2-(2-chloroacetamido)acetate

Executive Summary & Strategic Rationale

Peptoids (poly-

To bridge the gap between discovery and scalable production, solution-phase submonomer synthesis has emerged as a critical pathway[2]. This application note details a highly optimized, self-validating protocol for solution-phase peptoid synthesis using Tert-butyl 2-(2-chloroacetamido)acetate (CAS: 500309-13-7) as a foundational scaffold.

Why this specific scaffold?

Tert-butyl 2-(2-chloroacetamido)acetate (

-

The C-terminal tert-butyl ester: Confers significant lipophilicity to the growing oligomer, enabling rapid purification via simple liquid-liquid extraction (LLE) rather than relying on solid-phase resin washing. It is completely stable under the basic conditions of amination and is cleanly cleaved by Trifluoroacetic acid (TFA) at the end of the synthesis.

-

The N-terminal chloroacetamide: While bromoacetic acid is the gold standard in solid-phase synthesis due to its high reactivity, chloroacetamides are strategically preferred in solution-phase synthesis. The slightly lower leaving-group ability of the chloride ion suppresses unwanted side reactions (such as dialkylation or cross-linking) during the longer reaction times required in homogeneous solutions, ensuring a self-validating, high-purity yield.

Mechanistic Workflow & Causality

The submonomer method decouples backbone assembly from side-chain incorporation. Instead of synthesizing complex

The Amination Step ( Displacement)

The primary amine (

The Acylation Step

The newly formed secondary amine is inherently sterically hindered. To extend the backbone, it is acylated using chloroacetic acid activated by

Figure 1: Iterative solution-phase submonomer peptoid synthesis workflow.

Quantitative Reaction Parameters

The kinetics of the

Table 1: Optimized Amination Conditions for Solution-Phase Displacement of Chloroacetamides

| Amine Classification | Example Submonomer | Equivalents Required | Temp (°C) | Time (hrs) | Expected Yield |

| Primary Aliphatic | Isobutylamine, Ethanolamine | 1.5 eq | 45°C | 2 - 3 | >95% |

| Hindered Aliphatic | tert-Butylamine, Cyclohexylamine | 3.0 eq | 60°C | 6 - 8 | 85 - 90% |

| Aryl Amines (Anilines) | Aniline, 4-Methoxyaniline | 3.0 eq | 65°C | 12 - 16 | 75 - 85% |

| Heterocyclic | 2-(Aminomethyl)pyridine | 2.0 eq | 50°C | 4 - 6 | >90% |

Step-by-Step Experimental Protocol

Phase 1: Amination (Installing the First Side Chain)

-

Preparation: Dissolve 1.0 mmol (207.6 mg) of Tert-butyl 2-(2-chloroacetamido)acetate in 5.0 mL of anhydrous Dichloromethane (DCM) or

-Dimethylformamide (DMF) depending on amine solubility. -

Reagent Addition: Add the primary amine according to the equivalents listed in Table 1. Immediately add 2.0 mmol (348 µL) of DIPEA.

-

Reaction: Stir the mixture under a nitrogen atmosphere at the specified temperature.

-

Validation: Monitor the disappearance of the starting material via LC-MS or TLC (Ninhydrin stain will show a distinct color change as the secondary amine forms).

-

Workup: Dilute the mixture with 15 mL DCM. Wash sequentially with 10% aqueous Citric Acid (

mL) to remove excess amine, followed by Brine (

Phase 2: Acylation (Extending the Backbone)

-

Preparation: Dissolve the crude secondary amine intermediate from Phase 1 in 5.0 mL of anhydrous DCM.

-

Activation: In a separate vial, dissolve 1.5 mmol (141.7 mg) of Chloroacetic acid in 2.0 mL DCM. Add 1.5 mmol (235 µL) of DIC. Stir for 5 minutes at room temperature to form the active O-acylisourea intermediate.

-

Coupling: Add the activated chloroacetic acid solution dropwise to the secondary amine. Stir at room temperature for 1 to 2 hours.

-

Validation: Perform a Chloranil test; a negative result (no blue/green color) indicates complete acylation of the secondary amine.

-

Workup: Filter the mixture to remove any precipitated DIU. Wash the filtrate with saturated aqueous

(

Phase 3: Iteration and Global Deprotection

-

Iteration: Repeat Phase 1 and Phase 2 iteratively to achieve the desired oligomer length.

-

Cleavage: To remove the C-terminal tert-butyl ester, dissolve the final purified sequence in a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5%

(5.0 mL per mmol of peptoid). -

Isolation: Stir for 1 hour at room temperature. Evaporate the TFA under a stream of nitrogen. Precipitate the final sequence-defined peptoid by adding ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet.

Figure 2: Mechanistic pathway of the bimolecular nucleophilic substitution (SN2) and subsequent acylation.

Troubleshooting & Quality Control

-

Incomplete Amination: If LC-MS indicates unreacted chloroacetamide, verify the basicity of the solution. Anilines and hindered amines may require the addition of a catalytic amount of Potassium Iodide (KI) to facilitate a Finkelstein reaction in situ, converting the chloroacetamide to a more reactive iodoacetamide intermediate.

-

Emulsion Formation During Workup: Peptoids are highly amphiphilic. If emulsions form during the LLE washing steps, add a small volume of brine or filter the biphasic mixture through a pad of Celite to break the emulsion.

References

-

A Field Guide to Optimizing Peptoid Synthesis Source: ACS Polymers Au (2022) URL:[Link]

-

Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis Source: Journal of the American Chemical Society (1992) URL:[Link]

Sources

Application Note: N-terminal Capping of Peptides with Tert-butyl (2-chloroacetyl)glycinate for Advanced Drug Development

An In-Depth Guide to N-Terminal Peptide Modification

Abstract

N-terminal modification of peptides is a cornerstone strategy in medicinal chemistry, employed to enhance stability, modulate biological activity, and enable the construction of complex architectures such as cyclic peptides and antibody-drug conjugates. Among the various capping strategies, chloroacetylation stands out for its simplicity and the versatile reactivity of the installed chloroacetyl group. This guide provides a comprehensive overview and detailed protocols for the N-terminal capping of peptides using Tert-butyl (2-chloroacetyl)glycinate. This specific reagent offers the dual advantage of introducing a highly reactive electrophilic handle for subsequent conjugation while simultaneously incorporating a glycine spacer, which can preserve or enhance biological function. The tert-butyl ester serves as a convenient protecting group, seamlessly integrated into standard solid-phase peptide synthesis (SPPS) and cleavage workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful modification technique.

Introduction: The Strategic Importance of N-Terminal Capping

The N-terminus of a peptide is a critical determinant of its pharmacological profile. As a free primary amine, it is a primary site for degradation by exopeptidases and can influence receptor binding and overall conformation. Capping this terminus by converting the amine to an amide or other functional group is a proven method to mitigate these liabilities.[1]

Key Advantages of N-Terminal Capping:

-

Enhanced Proteolytic Stability: Blocking the N-terminus prevents enzymatic cleavage by aminopeptidases, significantly extending the peptide's in vivo half-life.[1]

-

Modulation of Bioactivity: The charge and nature of the N-terminus can be crucial for receptor interaction. Acetylation or other modifications can fine-tune binding affinity and specificity.

-

Conformational Control: Capping can influence the peptide's secondary structure, which is particularly relevant for self-assembling peptides or those requiring a specific fold for activity.[2]

-

Gateway for Conjugation: Introducing a reactive handle via capping enables the site-specific attachment of other molecules, including polymers (PEGylation), cytotoxic drugs, or imaging agents.

The chloroacetyl group is an exceptionally useful functional group for this purpose. It is a soft electrophile that reacts selectively and efficiently with soft nucleophiles, most notably the thiol side chain of cysteine, to form a stable thioether bond.[3][4][5] This reaction is the foundation for many peptide cyclization and conjugation strategies.[6][7][8]

The Reagent: Tert-butyl (2-chloroacetyl)glycinate

While reagents like chloroacetyl chloride or chloroacetic anhydride can directly chloroacetylate a peptide's N-terminus, Tert-butyl (2-chloroacetyl)glycinate provides a more nuanced approach. It is essentially a protected, chloroacetylated glycine amino acid.

-

Chloroacetyl Group: The reactive moiety for subsequent conjugation or cyclization.

-

Glycine Spacer: Provides flexibility and can be crucial for maintaining the optimal distance between the peptide backbone and a conjugated partner.

-

Tert-butyl Ester: A robust protecting group for the glycine's carboxyl group, stable to the basic conditions of Fmoc-SPPS but readily cleaved by strong acids (e.g., trifluoroacetic acid, TFA) during the final peptide cleavage from the resin.[9]

This reagent is typically synthesized in a two-step process: esterification of glycine to form tert-butyl glycinate, followed by N-acylation with chloroacetyl chloride.[9]

Mechanism of Action: A Two-Stage Process

The utility of capping with Tert-butyl (2-chloroacetyl)glycinate unfolds in two distinct stages: the initial capping reaction and the subsequent functionalization.

Stage 1: N-Terminal Capping (Acylation) This step is performed on the solid-phase resin after the final amino acid of the desired sequence has been coupled. The free N-terminal amine of the peptide chain acts as a nucleophile, attacking the activated carboxyl group of Tert-butyl (2-chloroacetyl)glycinate to form a stable amide bond. This is a standard peptide coupling reaction.

Stage 2: Thioether Formation (Alkylation) After the capped peptide is cleaved from the resin and purified, the chloroacetyl group becomes the reactive site. In the presence of a thiol-containing molecule, such as a peptide with a cysteine residue, the deprotonated thiolate anion performs a nucleophilic attack on the carbon bearing the chlorine atom. This SN2 reaction displaces the chloride ion and forms a highly stable thioether linkage.[3][4] This is the key step for intramolecular cyclization or intermolecular conjugation.

Workflow Visualization

The following diagram illustrates the complete workflow from a linear, resin-bound peptide to a final, cyclized product.

Caption: Workflow from on-resin capping to final cyclic peptide.

Detailed Experimental Protocols

Protocol 1: On-Resin N-Terminal Capping

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.

Materials:

-

Peptide-resin with a free N-terminus (0.1 mmol)

-

Tert-butyl (2-chloroacetyl)glycinate (98 mg, 0.5 mmol, 5 equiv.)

-

HBTU (189 mg, 0.5 mmol, 5 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 equiv.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), synthesis grade

-

Piperidine, 20% (v/v) in DMF

Procedure:

-

Final Fmoc Deprotection: If the N-terminal amino acid is Fmoc-protected, treat the peptide-resin with 20% piperidine in DMF (2 x 10 min) to expose the free amine. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of beads to confirm the presence of the free primary amine. A positive result is indicated by a deep blue color.[10]

-

Reagent Activation: In a separate vessel, dissolve Tert-butyl (2-chloroacetyl)glycinate and HBTU in DMF (~2 mL). Add DIPEA and agitate for 2-3 minutes to pre-activate.

-

Coupling Reaction: Add the activated reagent solution to the peptide-resin. Agitate the reaction vessel at room temperature for 2 hours.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Reaction Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (clear or yellowish beads) indicates complete capping of the N-terminal amine. If the test is positive, a second coupling (recoupling) may be necessary.[10]

-

Final Wash and Drying: Wash the capped peptide-resin with DCM (3x) and methanol (2x). Dry the resin under vacuum for at least 4 hours before cleavage.

Protocol 2: Peptide Cleavage, Deprotection, and Precipitation

This protocol simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, including the tert-butyl ester on the glycine spacer.

Materials:

-

Dry, capped peptide-resin (from Protocol 1)

-

Cleavage Cocktail: Reagent R (90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole)

-

Cold diethyl ether

Procedure:

-

Place the dry resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate the slurry at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a centrifuge tube.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a large excess (approx. 40 mL) of cold diethyl ether.

-

Centrifuge the mixture (e.g., 3000 x g for 5 min) to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11]

Protocol 3: Analysis and Purification of the Linear Capped Peptide

Instrumentation:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

-

Mass Spectrometer (ESI or MALDI-TOF).

Procedure:

-

Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water). Analyze by analytical RP-HPLC and mass spectrometry.

-

Mass Confirmation: The expected mass will be the mass of the uncapped peptide plus the mass of a chloroacetyl-glycine moiety (149.56 Da).

-

Purification: Purify the crude peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.[12]

-

Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain a white, fluffy powder.

| Modification | Reagent | Monoisotopic Mass Shift (Da) |

| Chloroacetylation + Glycine | Tert-butyl (2-chloroacetyl)glycinate | +149.01 |

Table 1: Expected mass shift upon capping and deprotection.

Protocol 4: Intramolecular Cyclization via Thioether Formation

This protocol is for a chloroacetylated peptide that also contains a cysteine residue within its sequence.

Materials:

-

Lyophilized, pure linear chloroacetylated peptide.

-

Ammonium bicarbonate buffer (e.g., 100 mM, pH 8.0).

-

Acetonitrile or DMF (optional, to aid solubility).

Procedure:

-

High Dilution Setup: Dissolve the purified linear peptide in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1-1.0 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.[13] If solubility is an issue, a small amount of organic co-solvent can be added.

-

pH Adjustment: Ensure the pH of the solution is between 7.5 and 8.5. This basic condition is necessary to deprotonate the cysteine's thiol group into the more nucleophilic thiolate.[6]

-

Reaction: Stir the solution gently at room temperature. Monitor the reaction progress by analytical RP-HPLC. The cyclic product will typically have a shorter retention time than the linear precursor. The reaction is often complete within 1-4 hours.

-

Quenching (Optional): Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA to stop the reaction.

-

Purification and Lyophilization: Purify the cyclic peptide using preparative RP-HPLC and lyophilize the pure fractions to yield the final product. Confirm the final structure by mass spectrometry (the mass will be identical to the linear precursor, as cyclization is an intramolecular displacement).

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Capping (Positive Kaiser Test) | Insufficient reagent equivalents; Inefficient activation; Peptide aggregation. | Recouple for a longer duration or with fresh reagents. Use a more powerful coupling agent like HATU. Consider using a solvent known to disrupt aggregation, such as NMP or DMSO.[10] |

| Low Cleavage Yield | Incomplete cleavage reaction; Peptide precipitation in the resin. | Extend cleavage time. Ensure the cleavage cocktail is fresh. Use a larger volume of TFA to extract the peptide. |

| Polymerization during Cyclization | Concentration is too high; pH is too low or too high. | Decrease the peptide concentration to favor intramolecular reaction. Ensure pH is maintained between 7.5-8.5. Consider using a LiCl/DMF solvent system, which can enhance cyclization for some sequences.[13] |

| No Reaction during Cyclization | Cysteine thiol is oxidized (dimerized); Incorrect pH. | Ensure the linear peptide was handled under inert conditions or treated with a reducing agent (e.g., TCEP) prior to cyclization. Verify the pH of the reaction buffer. |

Conclusion

N-terminal capping with Tert-butyl (2-chloroacetyl)glycinate is a robust and highly effective strategy for peptide modification. It provides a straightforward method to enhance peptide stability and, more importantly, installs a versatile chemical handle for the construction of advanced peptide structures like head-to-side-chain cyclized peptides. The protocols outlined in this guide provide a reliable framework for researchers to implement this technique, enabling the development of novel peptide-based therapeutics and research tools.

References

-

Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. ResearchGate. Available at: [Link]

- US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents.

-

α-Chloroacetyl capping of peptides: An N-terminal capping strategy suitable for Edman sequencing. ResearchGate. Available at: [Link]

-

Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens. PubMed. Available at: [Link]

-

Ribosomal incorporation of N -chlor oacetyl-L -pr oline and N -chloroacetyl-3-aminobenzoic acid at the N-terminus for macrocyclization of peptides. ResearchGate. Available at: [Link]

-

Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). The Royal Society of Chemistry. Available at: [Link]

-

Protein N-terminal acylation: An emerging field in bacterial cell physiology. PMC. Available at: [Link]

-

Supporting Information for Acetylated Dipeptide Library. The Royal Society of Chemistry. Available at: [Link]

-

A switch in N-terminal capping of β-peptides creates novel self-assembled nanoparticles. The Royal Society of Chemistry. Available at: [Link]

-

Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. PubMed. Available at: [Link]

-

Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. PubMed. Available at: [Link]

-

Monitoring of Peptide Coupling and Capping. AAPPTec. Available at: [Link]

- CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate. Google Patents.

-

Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. Available at: [Link]

Sources

- 1. Protein N-terminal acylation: An emerging field in bacterial cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A switch in N-terminal capping of β-peptides creates novel self-assembled nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]

- 9. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lcms.cz [lcms.cz]

- 13. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction Conditions for Nucleophilic Substitution of Chloroacetamides: An Application and Protocol Guide

Introduction

N-substituted 2-chloroacetamides are a cornerstone class of bifunctional reagents extensively utilized in organic synthesis, medicinal chemistry, and chemical biology. Their value lies in a stable amide backbone coupled with a reactive α-chloro group, which serves as a potent electrophilic site for nucleophilic substitution.[1] This dual nature allows for their use as key intermediates in the synthesis of diverse molecular architectures, including many pharmaceutical compounds and heterocyclic systems.[2][3] Furthermore, the chloroacetamide moiety is a well-established reactive handle for the covalent modification of biomolecules, enabling the creation of sophisticated bioconjugates, irreversible enzyme inhibitors, and probes for chemical proteomics.[4][5][6]

This guide provides a comprehensive overview of the critical reaction conditions for the nucleophilic substitution of chloroacetamides. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, explain the causal relationships behind experimental choices, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Framework: A Predominantly Sₙ2 Pathway

The nucleophilic substitution of chloroacetamides overwhelmingly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7][8][9] Understanding this pathway is paramount to rationally designing and optimizing reaction conditions.

Key Characteristics of the Sₙ2 Reaction:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the chloroacetamide substrate and the nucleophile.

-

Concerted Mechanism: The bond formation with the incoming nucleophile and the breaking of the carbon-chlorine bond occur in a single, synchronous step through a five-coordinate transition state.[4]

-

Stereochemistry: The reaction proceeds with an inversion of configuration at the α-carbon.

-

Steric Hindrance: The reaction is sensitive to steric bulk at the reaction center and on the nucleophile, which can hinder the required backside attack.

The overall second-order nature of the reaction, kinetic studies, and the influence of solvent and nucleophile strength all provide strong evidence for the Sₙ2 pathway.[7][8] While this is the dominant mechanism, it is worth noting that under specific conditions, such as with benzylamine nucleophiles in polar aprotic solvents like DMSO, a stepwise mechanism involving a zwitterionic tetrahedral intermediate with a rate-limiting expulsion of the chloride leaving group has been proposed.[10][11]

Diagram 1: The Sₙ2 Reaction Mechanism. The nucleophile (Nu⁻) performs a backside attack on the α-carbon, leading to a concerted displacement of the chloride leaving group through a pentacoordinate transition state.

Optimizing Key Reaction Parameters

The success of a nucleophilic substitution reaction on a chloroacetamide hinges on the careful selection of four key parameters: the nucleophile, the solvent, the base or catalyst, and the temperature.

The Nucleophile: The Engine of the Reaction

The chemical identity of the nucleophile is a primary determinant of reactivity. The general principle is that stronger nucleophiles lead to faster reaction rates.[7][8] Common nucleophiles are categorized by the atom making the attack:

-

S-Nucleophiles (Thiols): Thiols, and particularly their conjugate bases (thiolates), are excellent nucleophiles for this reaction.[4] This reactivity is frequently exploited in bioconjugation to target cysteine residues in proteins and peptides.[5][6] The reaction proceeds readily under mild, often physiological, conditions.

-

N-Nucleophiles (Amines): Primary and secondary amines are widely used to form substituted glycine amides.[2][12] The reaction often requires a base to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

-

O-Nucleophiles (Alcohols/Phenols): Alcohols and phenols are generally weaker nucleophiles than amines or thiols. Their reactions often require stronger bases (e.g., sodium hydride) to generate the more potent alkoxide or phenoxide, along with elevated temperatures.[2]

| Nucleophile Type | Typical pKₐ (Conjugate Acid) | General Reactivity | Common Applications |

| Thiolate (RS⁻) | 8-10 (for RSH) | Excellent | Bioconjugation, Cysteine Modification[4][13] |

| Amine (RNH₂/R₂NH) | 9-11 (for RNH₃⁺) | Good | Synthesis of Glycine Amides, Heterocycles[2][12] |

| Alkoxide/Phenoxide (RO⁻) | 16-18 (for ROH) | Moderate to Poor | Ether Synthesis (requires strong base)[2] |

Table 1: General Reactivity of Common Nucleophiles.

The Solvent System: The Reaction Environment

Solvent choice is arguably the most critical parameter for controlling the rate of Sₙ2 reactions. The primary distinction is between polar aprotic and polar protic solvents.

-

Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , Acetonitrile (ACN) , and Tetrahydrofuran (THF) are ideal for Sₙ2 reactions.[14] They possess significant dipole moments to dissolve the reagents but lack acidic protons. This means they can solvate the cationic counter-ion of the nucleophile but leave the anionic nucleophile itself relatively "naked" and highly reactive.[14][15] This significantly accelerates the reaction.

-

Polar Protic Solvents (Use with Caution): Solvents like water, methanol, and ethanol can dramatically slow down Sₙ2 reactions.[15][16] Their acidic protons form strong hydrogen bonds with the anionic nucleophile, creating a "solvent shell" that shields it and reduces its nucleophilicity and reactivity.[14][16] While disfavored, aqueous buffer systems are often necessary for bioconjugation reactions. In these cases, careful control of pH (typically 7.2-8.5) is essential to ensure a sufficient concentration of the deprotonated, nucleophilic species (e.g., thiolate) without promoting hydrolysis of the chloroacetamide.[5]

Diagram 2: Solvent Effects on Nucleophile Reactivity. Polar aprotic solvents leave the nucleophile exposed and reactive, whereas polar protic solvents shield it through hydrogen bonding, reducing the reaction rate.

The Role of Base and Catalysts

A base is frequently required to facilitate the reaction, serving one of two purposes:

-

Deprotonation of the Nucleophile: For nucleophiles like thiols or amines, a base increases the concentration of the more reactive conjugate base (thiolate or free amine).

-

Acid Scavenging: The reaction generates one equivalent of HCl. A base is needed to neutralize this acid, preventing it from protonating and deactivating the nucleophile.[2]

| Base Type | Examples | Solvent Compatibility | Key Considerations |

| Organic Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | DCM, THF, DMF | Mild, soluble. Easy to remove post-reaction.[17] |

| Inorganic Carbonates | Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃) | DMF, ACN, Acetone | Heterogeneous, mild. Requires good stirring. |

| Hydrides | Sodium Hydride (NaH) | THF, DMF (anhydrous) | Very strong, irreversible deprotonation. Used for weak nucleophiles (alcohols). Requires inert atmosphere.[2] |

Table 2: Common Bases for Nucleophilic Substitution of Chloroacetamides.

For less reactive substrates, more advanced catalytic methods can be employed. Lewis acids like Zn(OTf)₂ can activate the amide carbonyl,[12] while transition-metal catalysis, for example using nickel complexes, can achieve cross-coupling reactions via radical pathways, offering an alternative to the traditional Sₙ2 mechanism.[18][19]

Temperature and Reaction Monitoring

Most reactions are conducted between 0 °C and room temperature.[17] Reactions with highly reactive nucleophiles may require initial cooling to control the exotherm. Less reactive pairings may benefit from gentle heating (e.g., 40-60 °C). It is crucial to monitor the reaction's progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and avoid the formation of degradation byproducts.[17]

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Synthesis of a General N-Aryl-2-chloroacetamide

This protocol describes the synthesis of the chloroacetamide starting material from a primary aromatic amine.[1][17]

-

Materials:

-

Substituted aniline (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) or Potassium Carbonate (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted aniline (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting aniline is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the pure N-aryl-2-chloroacetamide.

-

Protocol 2: Nucleophilic Substitution with a Secondary Amine

This protocol details the reaction of a chloroacetamide with a secondary amine, like morpholine, in a polar aprotic solvent.

-

Materials:

-

N-aryl-2-chloroacetamide (1.0 eq)

-

Secondary amine (e.g., morpholine) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Combine the N-aryl-2-chloroacetamide (1.0 eq), secondary amine (1.2 eq), and K₂CO₃ (2.0 eq) in a round-bottom flask.

-

Add DMF and stir the suspension vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Upon completion (typically 4-12 hours), pour the reaction mixture into a larger volume of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove DMF and salts.

-

Dry the product under vacuum. If necessary, further purify by recrystallization or column chromatography.

-

Diagram 3: General Experimental Workflow. A typical workflow for the nucleophilic substitution of chloroacetamides involves reagent preparation, monitored reaction, and subsequent workup and purification.

Protocol 3: Thiol-Chloroacetamide Conjugation (Bioconjugation Model)

This protocol outlines the reaction with a thiol-containing molecule, such as N-acetyl-L-cysteine, in an aqueous buffer system.

-

Materials:

-

Chloroacetamide-functionalized molecule (e.g., Chloroacetamido-PEG-NHS ester after reaction with a peptide) (1.0 eq)

-

Thiol-containing molecule (e.g., N-acetyl-L-cysteine) (1.5 - 3.0 eq)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5 (degassed)

-

Quenching solution (optional): 1 M solution of β-mercaptoethanol or DTT.

-

-

Procedure:

-

Dissolve the chloroacetamide-functionalized molecule in the degassed reaction buffer.

-

Dissolve the thiol-containing molecule in a separate aliquot of the buffer.

-

Add the thiol solution to the stirred chloroacetamide solution.

-

Incubate the reaction at room temperature for 2-4 hours. The reaction can also be performed at 4 °C overnight.

-

Monitor the reaction progress by LC-MS to observe the formation of the desired conjugate mass.

-

(Optional) Quench any unreacted chloroacetamide by adding an excess of a small molecule thiol like β-mercaptoethanol and incubating for another 30 minutes.

-

Purify the resulting conjugate from excess reagents using appropriate methods such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

-

Characterize the final conjugate by mass spectrometry.[5]

-

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Nucleophile is too weak. 2. Protic solvent is inhibiting the reaction. 3. Insufficient base to deprotonate nucleophile or scavenge HCl. 4. Low temperature. | 1. Use a stronger base (e.g., NaH for alcohols) or switch to a more nucleophilic reagent. 2. Switch to a polar aprotic solvent (DMF, DMSO). 3. Increase stoichiometry of the base. Ensure base is strong enough for the nucleophile's pKₐ. 4. Gently warm the reaction (e.g., to 40-50 °C) while monitoring. |

| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Side reactions (e.g., elimination). | 1. Increase reaction time or temperature. 2. Optimize extraction pH; choose appropriate recrystallization solvent or chromatography conditions. 3. Use milder conditions (lower temperature, less aggressive base). |

| Multiple Products | 1. Over-alkylation of primary amine nucleophile (R-NH₂ reacting to R-N(Product)₂). 2. Reaction with a bifunctional nucleophile. 3. Product degradation. | 1. Use a larger excess of the primary amine nucleophile. 2. Use a protecting group strategy for the nucleophile. 3. Reduce reaction time or temperature once starting material is consumed. |

Table 3: Troubleshooting Common Issues.

Conclusion

The nucleophilic substitution of chloroacetamides is a powerful and versatile transformation for forging carbon-heteroatom bonds. A thorough understanding of its predominantly Sₙ2 mechanism provides a clear rationale for experimental design. By carefully selecting a polar aprotic solvent, an appropriate base, and a sufficiently strong nucleophile, researchers can achieve high yields under mild conditions. The protocols and principles outlined in this guide serve as a robust foundation for professionals in synthesis and drug development to successfully employ this critical reaction in their work.

References

-

Roberts, A. L., et al. (2004). Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects. Journal of Agricultural and Food Chemistry. [Link][7][8]

-

Li, Q., et al. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry. [Link][9]

-

OpenOChem Learn. SN2 Effect of Solvent. OpenOChem Learn. [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link][2][3]

-

O'Donoghue, A. C., et al. A kinetic study of thiol addition to N-phenylchloroacetamide. RSC Publishing. [Link]

-

Roberts, A. L., et al. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. ACS Publications. [Link]

-

Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Quora. [Link]

-

Gevorgyan, V., et al. (2018). The Fascinating Chemistry of α‐Haloamides. PMC. [Link]

-

A.L. Roberts Lab. (2025). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. ResearchGate. [Link]

-

Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. [Link]

-

Fu, G. C., et al. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society. [Link]

-

Lindley, H. (1959). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace. [Link]

-

Hocek, M., et al. (2021). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. PMC. [Link]

-

Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. [Link]

-

Lee, I., et al. (2003). Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry. [Link]

-